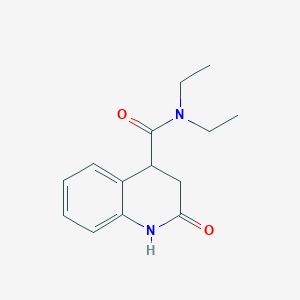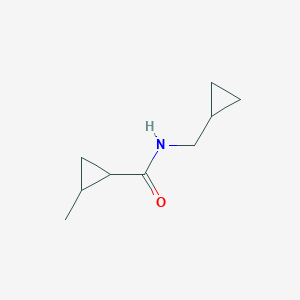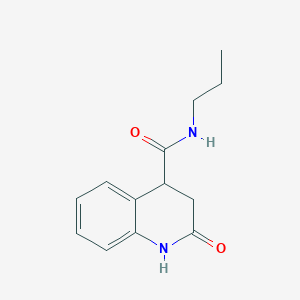
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as CP-526,572, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.
作用机制
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in modulating neurotransmitter release and synaptic plasticity. By blocking the alpha7 nAChR, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can reduce inflammation and protect neurons from oxidative stress and excitotoxicity.
Biochemical and Physiological Effects:
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the inhibition of microglial activation, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for lab experiments is its selectivity for the alpha7 nAChR, which allows for specific targeting of this receptor without affecting other nAChRs. However, one limitation of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the research on 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One possible direction is to investigate its therapeutic potential in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a neuroprotective agent in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs while protecting healthy neurons from damage. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for in vivo studies.
In conclusion, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its selective antagonism of the alpha7 nAChR makes it a valuable tool for studying the role of this receptor in neuroinflammation and neurodegeneration. Further research is needed to fully elucidate its mechanism of action and optimize its properties for clinical use.
合成方法
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-amino-4-cyclopropylamino-6,7-dimethoxyquinazoline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-amino-5-methylbenzoic acid. The final product is obtained by cyclization of the intermediate with acetic anhydride.
科学研究应用
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)17-9-14(15(19)16-8-11-6-7-11)20-13-5-3-2-4-12(13)17/h2-5,11,14H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEJRVGFMVYPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

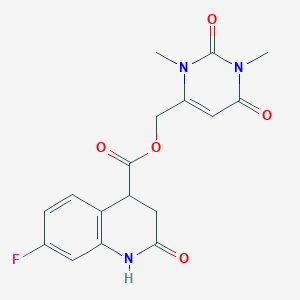


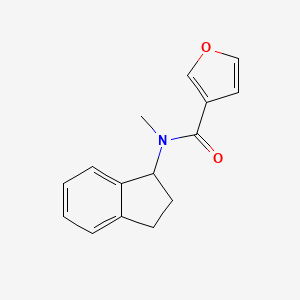
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
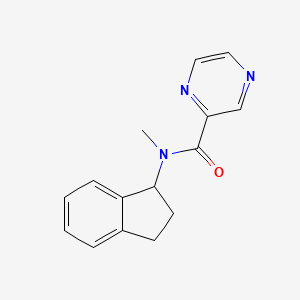
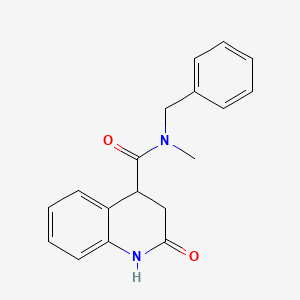

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
